Fumaric acid2,3-13C2 (disodium) Fumaric acid2,3-13C2 (disodium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16674123
InChI: InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;;/i1+1,2+1;;
SMILES:
Molecular Formula: C4H2Na2O4
Molecular Weight: 162.02 g/mol

Fumaric acid2,3-13C2 (disodium)

CAS No.:

Cat. No.: VC16674123

Molecular Formula: C4H2Na2O4

Molecular Weight: 162.02 g/mol

* For research use only. Not for human or veterinary use.

Fumaric acid2,3-13C2 (disodium) -

Specification

Molecular Formula C4H2Na2O4
Molecular Weight 162.02 g/mol
IUPAC Name disodium;(E)-(2,3-13C2)but-2-enedioate
Standard InChI InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;;/i1+1,2+1;;
Standard InChI Key MSJMDZAOKORVFC-CRQBDLPISA-L
Isomeric SMILES [13CH](=[13CH]/C(=O)[O-])\C(=O)[O-].[Na+].[Na+]
Canonical SMILES C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fumaric acid-2,3-13C2 (disodium) retains the core structure of fumaric acid, an α,β-unsaturated dicarboxylic acid with the formula C4H2Na2O4\text{C}_4\text{H}_2\text{Na}_2\text{O}_4. The trans-configuration of the double bond between C2 and C3 is preserved, while isotopic labeling introduces carbon-13 at these positions. The disodium substitution replaces the carboxylic acid protons with sodium ions, yielding the structural formula:

Na+[13CH=13CHC(=O)O]Na+\text{Na}^+ \cdot [^{13}\text{CH}=^{13}\text{CH}-\text{C}(=\text{O})\text{O}^-] \cdot \text{Na}^+

This modification increases the molecular weight to 162.02 g/mol, compared to 116.07 g/mol for unlabeled fumaric acid.

Solubility and Stability

The disodium salt enhances aqueous solubility to >500 mg/mL, facilitating its use in biological buffers. The compound remains stable under standard laboratory conditions (25°C, pH 7–9), with degradation observed only at extremes of pH (<2 or >12) or prolonged exposure to temperatures >80°C.

Synthesis and Isotopic Labeling

Production Methods

Industrial synthesis typically employs one of two strategies:

  • Chemical Exchange Labeling:
    Fumaric acid is reacted with 13C^{13}\text{C}-enriched precursors (e.g., 13C ^{13}\text{C}-maleic anhydride) under catalytic conditions. The disodium salt is subsequently formed via neutralization with sodium hydroxide.

  • Biocatalytic Synthesis:
    Recombinant fumarase enzymes are used to catalyze the hydration of 13C2^{13}\text{C}_2-labeled maleic acid, followed by ion-exchange chromatography to isolate the disodium form.

ImpurityTolerance LevelDetection Method
Unlabeled fumarate<0.5%LC-MS/MS
Maleate<0.1%Ion chromatography
Sodium chloride<0.3%Conductivity titration

Applications in Metabolic Research

Tracer Studies in the TCA Cycle

Fumaric acid-2,3-13C2 (disodium) enables real-time tracking of carbon flux through the tricarboxylic acid (TCA) cycle. In perfused liver studies, infusion of this compound revealed:

  • Anaplerotic Contributions: 32–79% of hepatic glucose production derives from pyruvate recycling via phosphoenolpyruvate carboxykinase (PEPCK), as quantified by 13C^{13}\text{C}-NMR detection of [4-13C^{13}\text{C}]oxaloacetate .

  • Malate-Aspartate Shuttle Dynamics: The ratio of [4-13C^{13}\text{C}]malate to [1-13C^{13}\text{C}]malate (0.51–0.53) reflects compartmentalized redox equilibria between cytosol and mitochondria .

Hyperpolarized NMR Spectroscopy

When combined with dynamic nuclear polarization (DNP), the compound’s T1T_1 relaxation time (~30 s at 9.4 T) permits real-time metabolic imaging. Key findings include:

  • PDH vs. PC Flux Discrimination: In the presence of octanoate, 68–69% of 13CO2^{13}\text{CO}_2 production arises from pyruvate carboxylase (PC) rather than pyruvate dehydrogenase (PDH), altering interpretations of hepatic gluconeogenesis .

  • Citrate Pool Labeling: Condensation of [2-13C^{13}\text{C}]oxaloacetate with acetyl-CoA generates [3-13C^{13}\text{C}]citrate, detectable at 76 ppm in 13C^{13}\text{C}-NMR spectra .

Quantitative Metabolic Flux Analysis

Steady-State Flux Measurements

Data from isolated liver perfusions illustrate condition-dependent variations (units: μmol/min/g wet weight):

ParameterControl (n=5)+Octanoate (n=5)+Fatty Acid Synthase Inhibitor (n=4)
PEPCK Flux1.33 ± 0.451.14 ± 0.261.39 ± 0.50
Pyruvate Kinase Flux0.42 ± 0.270.90 ± 0.110.30 ± 0.47
Gluconeogenic Flux0.46 ± 0.180.12 ± 0.080.55 ± 0.02

These results underscore the compound’s utility in quantifying pathway competition between glycolysis and gluconeogenesis .

Isotopomer Spectral Analysis

Multiplet patterns in 13C^{13}\text{C}-glutamate spectra reveal:

  • Acetyl-CoA Labeling: 22–44% of acetyl-CoA derives from 13C2^{13}\text{C}_2-labeled precursors under lipogenic conditions .

  • Oxaloacetate Recycling: Fractional reorientation (F<sub>REO</sub>) values of 0.67–0.69 indicate extensive equilibration between mitochondrial and cytosolic oxaloacetate pools .

Future Directions

Multi-Isotope Tracing

Combining 13C^{13}\text{C}-fumarate with 2H^{2}\text{H}-glucose could resolve compartment-specific NADPH production in cancer metabolism. Preliminary data suggest isotopic synergy enhances resolution of pentose phosphate pathway fluxes by ≥40% .

Clinical Translation

Hyperpolarized 13C^{13}\text{C}-fumarate is under investigation as a PET/MRI biomarker for tumor apoptosis. Early-phase trials demonstrate 89% specificity in detecting treatment-induced cell death in glioblastoma .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator